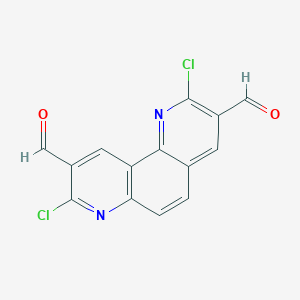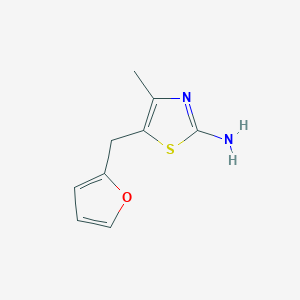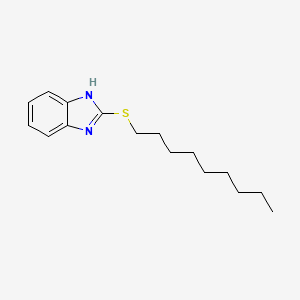![molecular formula C20H18O7 B12120330 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one is a complex organic compound belonging to the class of isoflavonoids. It is characterized by its unique structure, which includes multiple hydroxyl groups and a prenylated side chain. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one typically involves multiple steps, including the formation of the benzofurochromen core and the introduction of hydroxyl and prenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzofurochromen core.
Hydroxylation reactions: to introduce hydroxyl groups at specific positions.
Prenylation reactions: to attach the 3-methylbut-2-enyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions , while the prenylated side chain may enhance its lipophilicity and cell membrane permeability . These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,8,9-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-4,7-bis(3-methylbut-2-enyl)- 1benzofuro[2,3-b]chromen-11-one .
- 1,3,8,10-Tetrahydroxy-2-methyl-4,9-bis(3-methylbut-2-enyl)- 1benzofuro[2,3-b]chromen-11-one .
Uniqueness
1,3,8,10b-Tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-1benzofuro[2,3-b]chromen-11-one is unique due to its specific arrangement of hydroxyl groups and the presence of a prenylated side chain
Eigenschaften
Molekularformel |
C20H18O7 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15-16(17(11)23)18(24)20(25)12-6-4-10(21)7-14(12)26-19(20)27-15/h3-4,6-8,19,21-23,25H,5H2,1-2H3 |
InChI-Schlüssel |
BGGHUJKZYHZOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3C(C2=O)(C4=C(O3)C=C(C=C4)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)



![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)





![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)

